molecular formula C20H16FN3O2S B11464816 N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11464816
M. Wt: 381.4 g/mol
InChI Key: MABILELETHAOHT-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a fluorophenyl group, a pyridine ring, and a thienopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-FLUOROPHENYL)-6-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
  • 2-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a fluorophenyl group and a thienopyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methyl-6-oxo-4-pyridin-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H16FN3O2S/c1-11-17-15(12-3-2-8-22-10-12)9-16(25)24-20(17)27-18(11)19(26)23-14-6-4-13(21)5-7-14/h2-8,10,15H,9H2,1H3,(H,23,26)(H,24,25)

InChI Key

MABILELETHAOHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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